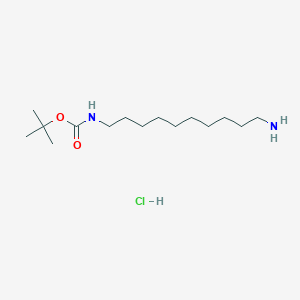

Boc-DADec*HCl

Description

Contextualization within Protected Diamine Chemistry and Lipid Analogue Synthesis

The strategic protection of one of the two amine functionalities in a diamine is a critical step in many multi-step organic syntheses. researchgate.net Amines are inherently basic and nucleophilic, making them reactive towards a wide array of reagents. researchgate.net In molecules with two or more amine groups, such as 1,10-diaminodecane (B146516), the ability to selectively react one amine while the other remains inert is paramount. The Boc protecting group is widely used for this purpose due to its stability under many reaction conditions and its facile removal under acidic conditions. issuu.comissuu.com The synthesis of mono-Boc protected diamines can be achieved through methods like the sequential addition of hydrochloric acid and di-tert-butyl dicarbonate (B1257347) ((Boc)2O), which allows for selective protection in good yields. researchgate.net

Boc-DADecHCl is a prime example of a mono-protected diamine. The long, ten-carbon chain of the decane (B31447) backbone gives the molecule a lipid-like character. This positions Boc-DADecHCl as a valuable precursor in the synthesis of lipid analogues. nih.gov Lipids and their analogues are fundamental in understanding and manipulating biological membranes, and are key components in drug delivery systems like lipid nanoparticles (LNPs). broadpharm.com The diamine structure allows for the introduction of polar head groups or other functionalities at one end, while the lipophilic tail can be further modified or used to anchor the molecule within a lipid bilayer. beilstein-journals.org The synthesis of such lipidic diamines is an active area of research for developing novel therapeutic agents. nih.gov

Significance of Boc-DADec*HCl as a Versatile Molecular Building Block in Academic Disciplines

The utility of this compound extends across several academic disciplines due to its nature as a bifunctional building block. The protected amine offers a stable handle that can be carried through multiple synthetic steps, while the free amine hydrochloride provides a reactive site for a variety of chemical transformations.

In medicinal chemistry, long-chain diamines are incorporated into the structure of various biologically active molecules. They can act as linkers, connecting different pharmacophores, or they can be part of the core structure of a therapeutic agent. nih.gov The ability to selectively functionalize one end of the diamine chain is crucial for constructing complex molecular architectures with desired pharmacological properties.

In materials science, diamines are used in the synthesis of polymers and other macromolecules. For instance, they can be polymerized with dicarboxylic acids to form polyamides. The mono-protected nature of this compound allows for its use in the stepwise synthesis of well-defined oligomers or as a surface modifier for materials, where one end of the molecule is anchored to a surface and the other is available for further functionalization.

Furthermore, in supramolecular chemistry, the self-assembly of molecules is a key focus. The amphiphilic character of derivatives of this compound, with a polar head and a nonpolar tail, makes them interesting candidates for the study of self-assembling systems like micelles and vesicles.

Historical Development and Evolution of Research Interest in N-Protected Diaminoalkanes

The interest in N-protected diaminoalkanes is intrinsically linked to the development of protecting group chemistry, a field that gained significant momentum with the advent of peptide synthesis. The need to selectively form amide bonds without uncontrolled polymerization of amino acids necessitated the development of reliable amine protecting groups. The Boc group, introduced in the mid-20th century, quickly became a cornerstone of this field.

Initially, research focused on shorter-chain diamines, which are prevalent in many natural products and biologically active polyamines like putrescine and spermidine. issuu.com These compounds play critical roles in cellular functions, and their synthesis and modification have been a long-standing area of interest. issuu.comissuu.com

The extension of these protection strategies to longer-chain α,ω-diaminoalkanes, such as 1,10-diaminodecane, broadened the synthetic possibilities. Early methods for mono-protection were often inefficient, leading to mixtures of unprotected, mono-protected, and di-protected products that required tedious purification. researchgate.net The development of more selective and high-yielding methods for mono-N-protection, such as those reported in the early 2000s, represented a significant advancement. researchgate.netacs.org These improved synthetic routes made compounds like this compound more accessible to the wider research community.

More recently, the surge in research on lipid-based drug delivery systems, particularly for nucleic acid therapeutics, has renewed and intensified interest in long-chain functionalized lipids and their building blocks. broadpharm.com The structural features of Boc-DADecHCl make it an ideal starting material for creating novel cationic and ionizable lipids, which are essential components of these delivery platforms. This has led to an increased focus on the synthesis and application of Boc-DADecHCl and related N-protected long-chain diaminoalkanes.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl N-(10-aminodecyl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32N2O2.ClH/c1-15(2,3)19-14(18)17-13-11-9-7-5-4-6-8-10-12-16;/h4-13,16H2,1-3H3,(H,17,18);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHOSSORDFZGIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Boc Dadec*hcl

Diverse Synthetic Routes for Boc-DADec*HCl and its Derivatives

The primary challenge in synthesizing this compound lies in the selective mono-protection of the symmetrical 1,10-diaminodecane (B146516). Direct reaction with one equivalent of di-tert-butyl dicarbonate (B1257347) (Boc₂O) typically results in a mixture of the unprotected diamine, the desired mono-protected product, and the di-protected byproduct, necessitating challenging purification. sigmaaldrich.com To overcome this, several regioselective strategies have been developed.

A prevalent and effective method involves the initial mono-protonation of the diamine. By treating 1,10-diaminodecane with one equivalent of an acid, such as hydrochloric acid (HCl), one of the two chemically identical amino groups is selectively deactivated as the ammonium (B1175870) salt. The remaining free primary amine is then more nucleophilic and can react with Boc₂O to yield the mono-Boc-protected product with high selectivity. researchgate.netresearchgate.net Subsequent treatment with HCl ensures the final product is the hydrochloride salt. One study reported the synthesis of mono-Boc-1,10-diaminodecane, the free base of this compound, with a high yield of 96%. nih.gov

Another approach utilizes flow chemistry, which allows for precise control over stoichiometry and reaction time, thereby maximizing the yield of the mono-protected species. sigmaaldrich.com In this method, streams of the diamine and the protecting agent are mixed, and the conditions can be rapidly optimized to favor the desired product. sigmaaldrich.com

Optimization of Reaction Conditions and Yields

The efficiency of mono-Boc protection is highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, temperature, stoichiometry of reagents, and the use of catalysts.

For the acid-mediated mono-protection, the slow and controlled addition of Boc₂O is crucial to prevent the formation of the di-protected byproduct. researchgate.net Methanol (B129727) is often employed as the solvent, and the reaction is typically conducted at room temperature. researchgate.netscielo.org.mx A facile route involving the sequential addition of one mole of HCl and one mole of Boc₂O to various symmetrical and unsymmetrical diamines has been shown to produce mono-Boc-protected products in high yields without the need for tedious chromatography. researchgate.netresearchgate.net This method has been successfully applied to produce mono-Boc-protected diamines on a large scale. researchgate.net

The use of catalysts has also been explored to improve efficiency. Iodine has been shown to be an effective catalyst for the N-tert-butoxycarbonylation of amines under solvent-free conditions at ambient temperature. organic-chemistry.org Combining the strategy of mono-protonation with an acid (like trifluoroacetic acid, TFA) and iodine catalysis has been reported to improve yields for the mono-Boc protection of valuable diamines. sciforum.net

| Diamine | Protection Method | Solvent | Yield (%) | Reference |

| 1,10-Diaminodecane | Boc₂O | Chloroform | 96 | nih.gov |

| Ethylenediamine | 1. HCl, 2. Boc₂O | 50% aq. Methanol | 87 | researchgate.netresearchgate.net |

| 1,4-Diaminobutane | 1. HCl, 2. Boc₂O | 50% aq. Methanol | 81 | researchgate.net |

| 1,6-Diaminohexane | 1. HCl, 2. Boc₂O | 50% aq. Methanol | 65 | researchgate.net |

| Piperazine | Boc₂O (0.8 equiv) | Methanol (Flow) | 45 | sigmaaldrich.com |

| Bispidine | 1. TFA, 2. Boc₂O, I₂ | Methanol | 55 | sciforum.net |

| This table presents a selection of reported yields for the mono-Boc protection of various diamines, highlighting the effectiveness of different synthetic strategies. |

Stereoselective and Regioselective Synthesis Strategies (if applicable to known derivatives)

For an achiral molecule like 1,10-diaminodecane, the primary concern during mono-protection is regioselectivity—ensuring only one of the two identical amino groups reacts. The methods described above, particularly the mono-protonation strategy, are designed to achieve this regioselectivity. researchgate.netresearchgate.net For unsymmetrical diamines, these methods can also be regioselective, with the less hindered or more nucleophilic amine being preferentially protected. scielo.org.mx

While stereoselectivity is not a factor in the synthesis of Boc-DADecHCl itself, it becomes critical when Boc-DADecHCl is used to synthesize more complex, chiral derivatives. For instance, if the free amine of this compound is coupled with a chiral carboxylic acid or used in a reaction that generates a new stereocenter, the principles of stereoselective synthesis would apply to these subsequent transformations.

Functionalization and Derivatization Strategies Utilizing this compound

The synthetic utility of this compound stems from the orthogonal nature of its two amine functionalities. The primary amine hydrochloride can be readily utilized for nucleophilic substitution or acylation reactions, while the Boc-protected amine remains unreactive under these conditions. Subsequently, the Boc group can be removed under acidic conditions to liberate the second primary amine for further functionalization.

Amidation and Esterification Reactions

The free primary amine of this compound (or its free base form, N-Boc-1,10-diaminodecane) is readily acylated to form amides. This is a common strategy for incorporating the flexible ten-carbon diamine linker into larger molecules. The reaction typically involves coupling with a carboxylic acid using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt). mdpi.com For example, various indole-3-carboxylic acids have been coupled to Boc-protected polyamines using this method. mdpi.com Another effective coupling agent is 1-propylphosphonic anhydride (B1165640) (T3P), which has been used to synthesize bispyridine-based ligands from isonicotinic acid and various diaminoalkanes, including 1,10-diaminodecane. jove.com

Esterification reactions involving the amine functionality are less common than amidation. However, the free amine could, in principle, react with an activated ester or acyl chloride. More relevant is the use of the deprotected amine (after Boc removal) to react with a molecule containing a carboxylic acid, while the other end of the molecule has been functionalized via an ester linkage. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild method suitable for forming esters, even with sensitive substrates. organic-chemistry.org A similar method using Boc-anhydride as the activating agent for the carboxylic acid also provides a convenient route to esters. researchgate.net

| Starting Material | Reagent(s) | Product Type | Key Features | Reference |

| N-Boc-polyamine | Indole-3-carboxylic acid, EDC·HCl, HOBt | Indole-3-carboxamide | Amide bond formation at the free amine terminus. | mdpi.com |

| 1,10-Diaminodecane | Isonicotinic acid, T3P, Et₃N | Bispyridine ligand | Amide bond formation linking isonicotinic acid to the diamine. | jove.com |

| N-Boc-amino acid | Alcohol, DCC, DMAP | Ester | Steglich esterification for coupling acids and alcohols. | organic-chemistry.org |

| N-Boc-β-amino acid | C-protected β-amino acid, Boronic acid catalyst | β-dipeptide | Direct amidation catalyzed by boronic acid. | researchgate.net |

| This table summarizes various functionalization reactions applicable to N-Boc protected diamines like Boc-DADecHCl.* |

Selective Deprotection Methods and Subsequent Functionalization

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions. organic-chemistry.org The Boc group on this compound can be selectively cleaved to expose the second primary amine, making it available for further reactions.

Common deprotection protocols involve treatment with strong acids such as trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (B109758) (DCM), or with a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. nih.govmdpi.comresearchgate.net For instance, treatment with methanolic HCl is a common method to yield the water-soluble hydrochloride salt of the fully deprotected diamine conjugate. nih.gov The choice of deprotection reagent can be critical to avoid side reactions with other functional groups present in the molecule. Using 4M HCl in dioxane is reported to be a fast, efficient, and selective method for deprotecting Nα-Boc groups, even in the presence of tert-butyl esters. researchgate.net

Once deprotected, the newly freed amine can undergo the same types of reactions as the original primary amine, such as amidation, allowing for the synthesis of symmetrical or unsymmetrical molecules. jove.com This sequential functionalization is a key advantage of using building blocks like this compound.

Conjugation Chemistry for Advanced Molecular Architectures

This compound and similar mono-protected diamines are extensively used as linkers in conjugation chemistry to build advanced molecular architectures. The ten-carbon chain provides a flexible, lipophilic spacer that can be used to connect different molecular entities, such as a targeting moiety and a therapeutic agent in drug delivery systems. uu.senih.gov

Exploration of Chemical Reactivity and Reaction Mechanisms Involving this compound

The reactivity of this compound is dictated by its two distinct functional groups: the free primary amine (as a hydrochloride salt) and the tert-butoxycarbonyl (Boc) protected amine. This differential protection allows for a range of chemical transformations to be carried out selectively at either end of the decane (B31447) chain.

The primary amine, present as a hydrochloride salt, is a key site of reactivity. Prior to reaction, the free amine is typically liberated by treatment with a base. This unmasked nucleophilic amine can then participate in a variety of reactions. For instance, it readily reacts with electrophilic partners such as carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyl compounds (aldehydes and ketones). medchemexpress.comchemdad.commedchemexpress.cnbroadpharm.com These reactions, primarily nucleophilic acyl substitution or nucleophilic addition, are fundamental in peptide synthesis and the conjugation of molecules. medchemexpress.comchemdad.commedchemexpress.cnbroadpharm.com

The other key transformation involving this compound is the deprotection of the Boc group. The tert-butoxycarbonyl group is a widely used protecting group for amines due to its stability under a broad range of conditions, including exposure to most nucleophiles and bases. organic-chemistry.org However, it can be efficiently cleaved under mild acidic conditions. medchemexpress.comchemdad.commedchemexpress.cnbroadpharm.com The mechanism of this deprotection is a critical aspect of its utility.

The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA). chemistrysteps.com This initial protonation enhances the electrophilicity of the carbonyl carbon and facilitates the subsequent steps. The resonance stabilization of the protonated intermediate places a partial positive charge on the oxygen atom attached to the tert-butyl group. chemistrysteps.com This polarization weakens the oxygen-tert-butyl bond, leading to its cleavage and the formation of a stable tert-butyl carbocation and carbamic acid. chemistrysteps.com The carbamic acid is unstable and spontaneously decarboxylates, releasing carbon dioxide and the free amine. chemistrysteps.com The tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture. organic-chemistry.orgmasterorganicchemistry.com

A general procedure for the removal of the Boc group involves dissolving the Boc-protected compound in a solution of 1M HCl in methanol and stirring at room temperature for several hours. echemi.comwindows.net The progress of the deprotection can be monitored by thin-layer chromatography (TLC). echemi.comwindows.net

The selective reactivity of this compound is exemplified in its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comchemdad.commedchemexpress.cnbroadpharm.com In this context, the free amine can be coupled to one part of the target molecule, and after deprotection of the Boc group, the newly revealed amine can be attached to the second part, thus bridging the two components. medchemexpress.comchemdad.commedchemexpress.cnbroadpharm.com

The synthesis of mono-Boc-protected diamines, such as the parent compound of this compound, can be achieved through several methods. One common approach involves the reaction of an excess of the diamine with di-tert-butyl dicarbonate (Boc₂O). kiku.dk Another strategy for selective mono-protection is to first protonate one of the amino groups with one equivalent of an acid, effectively protecting it as a salt, and then reacting the remaining free amine with Boc₂O. sciforum.netscielo.org.mx For instance, a facile method involves the sequential addition of one mole of HCl and one mole of (Boc)₂O, followed by neutralization. researchgate.net

The following tables summarize typical reactions involving the functional groups present in this compound.

Table 1: Reactivity of the Primary Amine

| Reactant | Reaction Type | Product Type |

| Carboxylic Acid (with coupling agent) | Amide Coupling | N-Acyl-diaminodecane |

| Activated NHS Ester | Acylation | N-Acyl-diaminodecane |

| Aldehyde | Reductive Amination | Secondary Amine |

| Ketone | Reductive Amination | Secondary Amine |

This table is based on the general reactivity of primary amines as described in the search results. medchemexpress.comchemdad.commedchemexpress.cnbroadpharm.com

Table 2: Deprotection of the Boc Group

| Reagent | Conditions | Product |

| Trifluoroacetic Acid (TFA) | Room Temperature | 1,10-Diaminodecane |

| 1M HCl in Methanol | Room Temperature, 6h | 1,10-Diaminodecane Dihydrochloride |

This table is based on general Boc deprotection protocols and specific examples found in the search results. chemistrysteps.commasterorganicchemistry.comechemi.comwindows.net

Boc Dadec*hcl As a Scaffold in Supramolecular Chemistry and Self Assembly

Fundamental Principles of Boc-DADec*HCl-Mediated Self-Assembly

The spontaneous organization of this compound molecules into ordered structures is a process governed by a delicate balance of non-covalent interactions and thermodynamic and kinetic factors. Supramolecular chemistry focuses on these weaker, reversible interactions that dictate the assembly of molecules into larger, functional systems. wikipedia.org

Role of Non-Covalent Interactions in Assembly Processes

The self-assembly of this compound is primarily driven by a combination of non-covalent forces. nih.gov These interactions, though significantly weaker than covalent bonds, collectively provide the stability for the formation of supramolecular architectures. wikipedia.orgbasicmedicalkey.com

Hydrophobic Interactions: The long decyl (C10) chain of this compound is inherently hydrophobic. In aqueous environments, these chains tend to minimize their contact with water molecules, driving them to aggregate. This hydrophobic effect is a major contributor to the initial formation of molecular assemblies. nih.gov

Hydrogen Bonding: The Boc-protected amine group and the terminal amine hydrochloride can participate in hydrogen bonding. These interactions, where a hydrogen atom is shared between two electronegative atoms, are highly directional and play a crucial role in defining the specific arrangement of molecules within an assembly. basicmedicalkey.comlibretexts.org

Electrostatic Interactions: The presence of the hydrochloride salt introduces ionic interactions. The positively charged ammonium (B1175870) group and the chloride counter-ion can engage in electrostatic attractions, further influencing the packing and morphology of the resulting supramolecular structures.

Kinetic and Thermodynamic Aspects of Assembly

The formation of ordered structures from individual molecules is a process governed by both kinetic and thermodynamic principles. nih.govresearchgate.net Thermodynamics dictates the final, most stable state of the system, while kinetics controls the pathway and rate at which this state is reached. nih.govcam.ac.uk

Thermodynamics: The self-assembly process is driven by a decrease in the Gibbs free energy of the system. The final, aggregated state represents a thermodynamic minimum, where the enthalpic gains from favorable non-covalent interactions and the entropic gains from the release of water molecules from the hydrophobic chains outweigh the entropic loss associated with ordering the this compound molecules. mdpi.com The relative stability of different possible structures (e.g., micelles vs. vesicles) is a key thermodynamic consideration. researchgate.net

Kinetics: The pathway of assembly can be complex, often involving the formation of intermediate, metastable structures. researchgate.netmdpi.com The rate of assembly is influenced by factors such as concentration, temperature, and solvent conditions. Understanding the kinetics is crucial for controlling the self-assembly process to achieve desired structures. nih.gov For instance, a system might be kinetically trapped in a less stable form if the activation energy to reach the most stable thermodynamic product is too high. mdpi.com

Characterization of Supramolecular Architectures Derived from this compound

The amphiphilic nature of this compound allows for the formation of various supramolecular architectures in solution, primarily in aqueous media. The specific morphology of these assemblies is a function of concentration, pH, and temperature.

Micellar Systems and Vesicle Formation

At concentrations above a critical micelle concentration (cmc), amphiphilic molecules like this compound can aggregate to form micelles. In these structures, the hydrophobic decyl chains form a core, shielded from the aqueous environment, while the hydrophilic Boc-protected amine and hydrochloride groups are exposed at the surface.

Under certain conditions, a transition from micelles to vesicles can occur. pku.edu.cnnih.gov Vesicles are spherical structures composed of a lipid bilayer enclosing an aqueous core. This transition is often influenced by changes in molecular packing, which can be triggered by factors like pH or the addition of other molecules. rsc.org The formation of vesicles from micellar solutions can be observed through techniques like dynamic light scattering and transmission electron microscopy. pku.edu.cn

| Assembly Type | Typical Morphology | Driving Force for Transition |

| Micelles | Spherical or wormlike aggregates with a hydrophobic core. rsc.org | Hydrophobic effect minimizing contact of alkyl chains with water. |

| Vesicles | Spherical structures with an aqueous core enclosed by a bilayer. nih.gov | Changes in molecular packing parameters, often induced by pH or co-assembly. pku.edu.cnrsc.org |

Fibrillar and Gel-Phase Assemblies

In addition to micelles and vesicles, certain amphiphilic molecules, particularly peptide-based ones, can form elongated fibrillar structures. nih.gov These fibrils can entangle to form a three-dimensional network, leading to the formation of a gel phase. The formation of these structures is often a result of strong, directional interactions like hydrogen bonding, which favor one-dimensional growth. rsc.org While specific studies on this compound forming fibrils are not prevalent, related N-terminally protected amino acids and dipeptides are known to self-assemble into nanotubes and other fibrillar structures. rsc.org The process of fibril formation is often cooperative, following a nucleation and growth mechanism. nih.gov

Co-Assembly Phenomena with Other Molecular Entities

Boc-DADecHCl can also participate in co-assembly with other molecules, leading to the formation of mixed supramolecular structures with novel properties. For example, the incorporation of other surfactants or polymers can influence the size, shape, and stability of the resulting assemblies. The co-assembly of anionic and cationic surfactants, for instance, can lead to the formation of various microstructures due to strong electrostatic interactions. pku.edu.cn Similarly, the co-assembly of Boc-DADecHCl with other amphiphiles could be used to tune the properties of the resulting micelles or vesicles for specific applications.

Influence of Environmental Parameters on this compound Assembly States

The self-assembly of Boc-DADecHCl into ordered supramolecular structures is a dynamic process governed by a delicate balance of non-covalent interactions. These interactions, including hydrophobic effects, hydrogen bonding, and electrostatic forces, can be finely tuned by adjusting various environmental parameters. This section explores the profound influence of pH, ionic strength, temperature, and solvent composition on the aggregation behavior and morphology of Boc-DADecHCl assemblies.

The primary amine group in this compound is a key determinant of its self-assembly behavior, as its protonation state is directly controlled by the pH of the aqueous solution. The hydrochloride salt form indicates that the terminal amine is protonated (-NH3+). This positive charge significantly influences the electrostatic interactions between molecules.

At low pH, the terminal amine group is fully protonated, leading to strong repulsive electrostatic forces between the head groups of the this compound molecules. These repulsive forces counteract the hydrophobic attraction between the decane (B31447) chains, potentially hindering extensive self-assembly or leading to the formation of smaller, loosely packed micelles. As the pH of the solution is increased towards the pKa of the primary amine (typically around 10-11 for long-chain alkylamines), the degree of protonation decreases. This reduction in electrostatic repulsion allows the hydrophobic interactions to dominate, promoting the formation of larger and more complex aggregates such as vesicles or lamellar structures.

The ionic strength of the solution also plays a crucial role. The addition of salt screens the electrostatic repulsion between the protonated amine head groups. Consequently, at a given pH where the amine is protonated, increasing the ionic strength can induce aggregation or a transition to more compact and ordered structures. This effect is analogous to the salt-induced micellization observed in conventional ionic surfactants. The interplay between pH and ionic strength allows for precise control over the size, shape, and stability of the resulting supramolecular assemblies. For instance, in related systems involving diaminated hydrocarbons, pH changes have been shown to modulate swelling and drug release properties in hydrogels, underscoring the importance of the protonation state of amine groups in controlling macro-scale properties. researchgate.net

Table 1: Predicted Influence of pH and Ionic Strength on this compound Assembly

| pH Range | Predominant Amine State | Expected Intermolecular Forces | Probable Assembly State |

| Acidic (pH < 7) | Protonated (-NH3+) | Strong electrostatic repulsion, hydrophobic attraction | Monomers or small spherical micelles |

| Neutral to Mildly Basic (pH 7-10) | Partially deprotonated (-NH2) | Reduced repulsion, increasing hydrophobic effect | Larger aggregates (e.g., worm-like micelles, vesicles) |

| Basic (pH > 10) | Neutral (-NH2) | Dominant hydrophobic interactions, hydrogen bonding | Lamellar sheets, larger vesicles, or precipitation |

| Effect of Increasing Ionic Strength | - | Shielding of electrostatic repulsion | Promotes aggregation at any given pH |

Temperature is a critical parameter that can induce phase transitions in the self-assembled structures of this compound. The hydrophobic effect, which is the primary driving force for the aggregation of the decane tails, is entropically driven and generally strengthens with an increase in temperature, up to a certain point. However, temperature also affects the solubility of the monomer and the fluidity of the assembled alkyl chains.

For many amphiphilic molecules, a critical micellization temperature (CMT) exists, below which monomers are favored and above which self-assembly occurs. Furthermore, assembled structures can undergo temperature-induced transitions. For instance, an assembly of this compound might exist in a more ordered, gel-like state at lower temperatures where the alkyl chains are tightly packed. As the temperature rises, these chains gain kinetic energy and mobility, leading to a transition to a more fluid, liquid-crystalline state. This is analogous to the main phase transition temperature (Tm) in lipid bilayers.

In studies of similar self-assembling systems, such as those involving ditopic guanine (B1146940) end-capped alkanes, assemblies have been shown to be stable at elevated temperatures (e.g., 50 °C). nih.gov This suggests that the non-covalent interactions, once formed, can be robust within a certain temperature range. However, at very high temperatures, the increased kinetic energy can overcome the weak non-covalent forces holding the assembly together, leading to its dissociation back into monomers.

Table 2: Hypothetical Temperature-Dependent Transitions for this compound Assemblies

| Temperature Range | Alkyl Chain State | Assembly Characteristics | Potential Transition |

| Low Temperature | Ordered/Gel-like | Highly ordered, less dynamic structures | - |

| Intermediate Temperature | Fluid/Liquid-crystalline | More dynamic, fluid assemblies | Gel-to-liquid crystalline transition |

| High Temperature | Disordered | Dissociation of assemblies into monomers | Disassembly |

The choice of solvent profoundly impacts the self-assembly of amphiphilic molecules like this compound. The process is driven by the solvophobic effect; in aqueous solutions, this is the hydrophobic effect. The unfavorable interaction between the nonpolar decane tails and water molecules drives the aggregation of the tails to minimize their contact with the solvent.

Introducing an organic co-solvent can drastically alter the self-assembly landscape. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can disrupt the hydrogen bonding network of water and may solvate the hydrophobic portions of the molecule to some extent, thereby increasing the critical aggregation concentration or even preventing assembly altogether if their concentration is high enough. In some cases, the use of specific organic solvents can lead to the formation of different types of aggregates than those formed in pure water. For example, in systems involving guanine-PNA groups linked by diaminoalkanes, assemblies were formed by adding a DMSO monomer solution to water. nih.gov

The polarity, hydrogen bonding capability, and size of the solvent molecules all play a part in determining the final supramolecular architecture. In less polar solvents, where the hydrophobic effect is weak or absent, self-assembly might be driven by other interactions, such as hydrogen bonding between the amine and carbamate (B1207046) groups, leading to inverted structures where the polar groups form the core of the assembly. The ability to control self-organization through the solvent environment is a powerful tool in designing functional supramolecular materials.

Table 3: Summary of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| This compound | tert-butyl (10-aminodecyl)carbamate hydrochloride |

| Boc-1,10-diaminodecane | tert-butyl (10-aminodecyl)carbamate |

| 1,10-diaminodecane (B146516) | Decane-1,10-diamine |

| DMSO | Dimethyl sulfoxide |

| DMF | Dimethylformamide |

Integration of Boc Dadec*hcl in Advanced Material Science Research

Utilization of Boc-DADecHCl in Polymer Chemistry and Polymeric Nanostructures

The distinct functionalities of Boc-DADec*HCl allow it to be strategically incorporated into polymeric architectures. The primary amine can act as a monomer in step-growth polymerization reactions, while the Boc-protected amine provides a latent reactive site that can be revealed under specific conditions.

The unprotected parent compound, 1,10-diaminodecane (B146516), is a well-established comonomer in the synthesis of polyamides, such as certain types of nylons. palmarychem.comsigmaaldrich.com It reacts with dicarboxylic acids or their derivatives to form robust polymers with repeating amide linkages. researchgate.net Research has shown that polyamides incorporating long-chain diamines like 1,10-diaminodecane exhibit properties that bridge those of traditional polycondensates and polyolefins, influenced heavily by the long methylene (B1212753) sequences. acs.org For instance, polymers synthesized with 1,10-diaminodecane have been investigated for their thermal properties and solubility. escholarship.org

By using this compound, chemists can synthesize polymers with pendant Boc-protected groups. The free amine hydrochloride can participate in polymerization, for example, with diacyl chlorides, to form a polyamide. The resulting polymer chain would feature the Boc-protected amine at regular intervals. This approach is a cornerstone of solid-phase peptide synthesis, where Boc-protected amino acids are sequentially coupled to build complex polypeptide chains. google.com A similar strategy can be envisioned for creating functional polyamides with precisely placed reactive groups.

Furthermore, the amphiphilic nature of molecules derived from this compound can drive the formation of polymeric nanostructures. researchgate.net Following polymerization, the resulting polymer chains can self-assemble into organized structures like micelles or vesicles in selective solvents. The hydrophobic decane (B31447) segments would form the core of these nanostructures, while the hydrophilic or functional end-groups would be exposed to the surrounding medium. This self-assembly is a fundamental principle in creating nanocarriers for various applications. wikipedia.org

A direct application of a related compound, Boc-DAdec-OH (the carboxylic acid derivative), has been documented in the manual solid-phase synthesis of depsipeptide analogues, highlighting the utility of the Boc-protected decane scaffold in creating complex polymeric molecules. ub.edu

Table 1: Potential Polymerization Reactions Involving this compound Derivatives

| Polymer Type | Co-monomer Example | Key Feature of Resulting Polymer | Potential Application Area |

| Polyamide | Adipoyl chloride | Pendant Boc-protected amines | Functional materials, reactive polymers |

| Polyurea | Hexamethylene diisocyanate | Pendant Boc-protected amines | Coatings, elastomers |

| Polyimide | Pyromellitic dianhydride | Thermally stable backbone with latent amine groups | High-performance materials, electronics |

Design and Fabrication of Soft Materials Incorporating Boc-DADecHCl Derived Units

Soft materials, such as gels and liquid crystals, are characterized by their unique viscoelastic properties and responsiveness to external stimuli. The molecular structure of this compound is well-suited for designing molecules that can self-assemble into these materials. The combination of a long, flexible hydrocarbon tail and a polar head group (amine/protected amine) makes it an amphiphile, a primary requirement for self-assembly in solution. mdpi.com

Organogelators are molecules that can immobilize organic solvents at low concentrations, forming a thermally reversible, non-covalently linked network. Studies on bisamides derived from 1,10-diaminodecane and stearic acid have shown their capacity to act as effective organogelators. acs.org The self-assembly is driven by hydrogen bonding between the amide groups and van der Waals interactions between the long alkyl chains. By analogy, derivatives of this compound, where the free amine is converted into an amide or another functional group capable of directional non-covalent interactions, could be designed as building blocks for organogels.

Hydrogels, which are three-dimensional networks that swell in water, can also be fabricated from these units. Supramolecular hydrogels are formed through the self-assembly of small molecules (hydrogelators) in water. nih.gov While direct evidence for this compound as a hydrogelator is not available, its structure provides a template. For instance, modifying the free amine with a peptide sequence or a sugar moiety could create a bola-amphiphile that self-assembles into nanofibers, forming a hydrogel network in water. researchgate.net

In the field of liquid crystals, molecules with rigid cores and flexible tails are often employed. shu.ac.uk While the decane chain of this compound is flexible, it can be attached to a rigid mesogenic unit (like azobenzene (B91143) or biphenyl) to create molecules with liquid crystalline properties. The long alkyl chain would contribute to the fluidity and phase behavior of the material. mdpi.com

Table 2: Influence of this compound Structural Features on Soft Material Formation

| Structural Feature | Role in Self-Assembly | Resulting Soft Material Property |

| C10 Alkyl Chain | Van der Waals interactions, hydrophobicity | Determines packing, gel stability, phase transition temperatures |

| Terminal Amine | Hydrogen bonding, site for chemical modification | Directs assembly, provides anchor point for creating gelators |

| Boc-Protected Amine | Steric bulk, latent functionality | Influences molecular packing, can be used for post-assembly modification |

Surface Modification and Interface Science Applications of Boc-DADecHCl Conjugates

Modifying the surface of a material is a powerful strategy to control its properties, such as wettability, biocompatibility, and chemical reactivity, without altering its bulk characteristics. acs.org this compound is an excellent candidate for surface modification due to its ability to form self-assembled monolayers (SAMs) and its terminal reactive group. wikipedia.orgdyenamo.se

The free primary amine of Boc-DADecHCl can be used to anchor the molecule to a variety of substrates. For example, it can form covalent bonds with surfaces rich in carboxylic acids, epoxides, or isocyanates. In one study, the parent 1,10-diaminodecane was successfully grafted onto a glassy carbon electrode to create a sensor platform. researchgate.net This demonstrates the ability of the diamine backbone to attach to surfaces. Using Boc-DADecHCl in a similar process would result in a surface decorated with Boc-protected amines.

These Boc groups serve two purposes. First, they present a chemically distinct and relatively non-polar interface. Second, and more importantly, they can be removed using an acidic treatment to expose a fresh layer of reactive primary amines. nih.gov This "grafting-to" followed by deprotection is a versatile method for creating functional surfaces. This new amine layer can then be used to immobilize other molecules, such as proteins, DNA, or fluorescent dyes, enabling applications in biosensors, biocompatible coatings, and patterned surfaces. mdpi.com

The formation of well-ordered SAMs is driven by the chemisorption of the head group (the amine) and the self-organization of the long alkyl tails. uni-tuebingen.de The ten-carbon chain of this compound is long enough to promote significant van der Waals interactions, leading to a densely packed and organized monolayer. Such ordered surfaces can act as barriers, lubricants, or templates for further molecular assembly.

Exploration of Responsive Materials Derived from Boc-DADecHCl Scaffolds

"Smart" or responsive materials can change their properties in response to external stimuli like pH, temperature, or light. mdpi.combeilstein-journals.org The Boc protecting group is the key to imparting pH-responsiveness to materials derived from this compound. The tert-butoxycarbonyl group is stable under neutral and basic conditions but is readily cleaved in the presence of acid (e.g., trifluoroacetic acid or moderate hydrochloric acid) to yield a primary amine, carbon dioxide, and isobutylene (B52900). mdpi.com

This pH-responsiveness can be integrated into various material formats:

Responsive Scaffolds: In tissue engineering, scaffolds that change their properties in response to the local cellular environment are highly desirable. uni-tuebingen.de A scaffold functionalized with this compound could be designed to degrade or release therapeutic agents in the slightly acidic microenvironment of a tumor or an inflammation site. mdpi.com

Smart Surfaces: A surface coated with this compound-derived molecules could be switched from a neutral, hydrophobic state to a positively charged, hydrophilic state. This could be used to control cell adhesion and detachment or to create gates in microfluidic devices that open or close in response to pH changes.

Self-Immolative Linkers: The Boc group is a component of self-immolative linkers, which are designed to release a payload molecule upon a triggering event. mdpi.commdpi.com Incorporating the this compound motif into such systems could allow for the acid-triggered release of drugs or imaging agents.

While research may not have extensively focused on this compound specifically for these applications yet, the fundamental chemical principles of its constituent parts—the long alkyl chain, the primary amine, and the acid-labile Boc group—establish it as a highly promising building block for the next generation of advanced, functional, and responsive materials.

Fundamental Biophysical and Biochemical Investigations of Boc Dadec*hcl and Its Analogues

Mechanistic Studies of Interactions with Model Biomembranes and Lipid Bilayers

The interaction of cationic amphiphiles with cell membranes is a cornerstone of many biological processes and pharmacological applications. Boc-DADec*HCl, with its defined hydrophobic and cationic regions, is an excellent candidate for studying these interactions.

Membrane Permeation and Disruption Mechanisms in Model Systems

The structure of this compound suggests that its interaction with lipid bilayers is primarily driven by a combination of hydrophobic and electrostatic forces. The long, ten-carbon alkyl chain facilitates insertion into the hydrophobic core of the membrane. researchgate.net This insertion can lead to a disruption of the local lipid packing, potentially inducing defects or pores in the bilayer. rsc.org Studies on similar long-chain alkylamines have shown that the length of the hydrophobic chain is a critical determinant of their membrane-disruptive capabilities. Longer chains lead to stronger hydrophobic interactions and a greater propensity to perturb the membrane structure. acs.org

The process of permeation for a molecule like this compound is complex. The initial approach to the membrane is likely mediated by the electrostatic attraction between the positively charged amine group and the negatively charged components of many model biomembranes (e.g., those containing phosphatidylserine (B164497) or phosphatidylglycerol). rsc.org Once in proximity, the hydrophobic decane (B31447) tail can partition into the lipid core. This insertion is a key step that can lead to increased membrane fluidity or, at higher concentrations, significant disruption and permeabilization. The bulky Boc group at the other end of the molecule may act as an anchor at the membrane interface or sterically hinder full translocation across the bilayer.

Lipid-Boc-DADec*HCl Electrostatic and Hydrophobic Interactions

The primary driving forces for the association of this compound with lipid bilayers are electrostatic and hydrophobic interactions.

Electrostatic Interactions: The hydrochloride salt of the terminal amine group ensures that at physiological pH, this end of the molecule is protonated and carries a positive charge. This charge facilitates a strong electrostatic attraction to the negatively charged headgroups of anionic phospholipids, such as phosphatidylserine (PS) or phosphatidylglycerol (PG), which are often used in model membrane systems. rsc.org This initial binding localizes the molecule at the membrane surface, increasing the effective concentration for subsequent hydrophobic insertion. For zwitterionic lipids like phosphatidylcholine (PC), the interaction is weaker but can still occur through interactions with the phosphate (B84403) group. acs.org

The interplay between these two forces dictates the orientation and depth of penetration of this compound into the membrane. The charged amine group tends to anchor at the polar headgroup region, while the decane chain plunges into the hydrophobic core. sigmaaldrich.com Isothermal titration calorimetry (ITC) and differential scanning calorimetry (DSC) are powerful techniques used to quantify these interactions, providing data on binding affinity, enthalpy, and the effect of the molecule on the lipid phase transition. ucm.esnih.gov

| Parameter | Description | Expected Trend for Long-Chain Monoamines | Technique |

|---|---|---|---|

| Binding Affinity (Ka) | Strength of the interaction between the molecule and the lipid bilayer. | Increases with alkyl chain length due to enhanced hydrophobicity. mdpi.com | Isothermal Titration Calorimetry (ITC) |

| Enthalpy of Binding (ΔH) | Heat change upon binding, reflecting the nature of the interaction. | Can be endothermic or exothermic depending on the balance of forces. nih.gov | Isothermal Titration Calorimetry (ITC) |

| Lipid Phase Transition (Tm) | Temperature of the main gel-to-liquid crystalline phase transition of the lipid bilayer. | Often broadened and shifted, indicating disruption of lipid packing. ucm.es | Differential Scanning Calorimetry (DSC) |

Enzymatic Recognition and Biocatalytic Modifications of this compound

The tert-butoxycarbonyl (Boc) protecting group is renowned for its stability under a wide range of chemical conditions, including those typically employed in enzymatic reactions. seplite.com Generally, the Boc group is not susceptible to cleavage by common classes of enzymes like proteases or esterases under physiological conditions. Its removal is typically achieved through chemical methods, most commonly using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid. acsgcipr.orgdiva-portal.org

Research into the enzymatic modification of Boc-protected amines is limited. While some specialized lipases and esterases have been identified that can cleave tert-butyl esters, their activity on the highly stable carbamate (B1207046) linkage of a Boc-protected amine is not well-documented. nih.govacs.org There is evidence that some lipases, such as Candida antarctica lipase (B570770) B (CAL-B), can catalyze the kinetic resolution of N-Boc-protected diamines, but this involves acylation of the free amine rather than modification of the Boc group itself. jscimedcentral.com Similarly, ω-transaminases have been used in the synthesis of chiral amines from N-Boc-protected ketones, again without affecting the Boc protecting group. almacgroup.com

Therefore, in the context of in vitro research, this compound is generally considered to be enzymatically inert with respect to its protected amine. Any biocatalytic modification would likely target the free primary amine at the other end of the decane chain. The primary value of the Boc group in this context is to allow for selective chemical modification of the free amine, with the Boc group being removed in a subsequent, non-enzymatic step.

Investigation of Molecular Recognition Events Involving this compound in Model Systems

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent forces. csic.es this compound, with its distinct functional groups, can participate in molecular recognition events as a "guest" molecule with various synthetic or biological "host" systems.

The recognition is governed by a combination of factors:

Hydrogen Bonding: The protonated primary amine can act as a hydrogen bond donor, while the carbonyl oxygen of the Boc group can act as a hydrogen bond acceptor.

Electrostatic Interactions: The positive charge of the aminodecyl moiety allows for strong interactions with negatively charged hosts, such as crown ethers or calixarenes functionalized with carboxylate groups. acsgcipr.org

Hydrophobic Interactions: The C10 alkyl chain can be encapsulated within the hydrophobic cavities of host molecules like cyclodextrins or certain deep-cavity calixarenes. beilstein-journals.org

Steric Factors: The bulky tert-butyl group of the Boc moiety imposes significant steric constraints, influencing how the molecule can fit into a host's binding site. This can be a key determinant of selectivity.

Studies on the recognition of diaminoalkanes have shown that host molecules can be designed to selectively bind guests based on the length of the alkyl chain separating the two amine groups. acsgcipr.org For this compound, a host would need to accommodate both the long, flexible decane chain and the different steric and electronic properties of the two termini. For instance, a receptor might have a hydrophobic pocket for the decane chain and a specific binding site for the protonated amine, while the Boc-protected end remains outside the primary binding cavity.

Role as a Precursor for Biochemical Probes in in vitro Research

One of the most significant applications of this compound in biochemical research is its use as a versatile precursor for the synthesis of custom biochemical probes. acsgcipr.org The mono-protected nature of the diamine is crucial, as it allows for the sequential and controlled introduction of different functionalities.

The synthetic strategy typically involves:

Coupling to the Free Amine: The reactive primary amine of this compound is coupled to a molecule of interest, such as a peptide, a fluorophore, or a specific ligand. researchgate.netsigmaaldrich.com

Deprotection: The Boc group is removed under acidic conditions to reveal a new primary amine. diva-portal.org

Further Functionalization: This newly exposed amine can then be coupled to another molecular entity, such as a solid support for solid-phase synthesis, a quenching molecule for a FRET probe, or a targeting moiety.

This step-wise approach makes this compound an ideal linker or spacer in the construction of complex molecular tools. For example, it has been used in the synthesis of:

Fluorogenic Protease Substrates: Where the diamine linker separates a fluorophore from a quencher, which are then liberated upon enzymatic cleavage of an attached peptide sequence. rsc.org

Targeted Drug Conjugates: Linking a cytotoxic agent to a molecule that targets a specific receptor on cancer cells. nih.gov

PROTACs (Proteolysis-Targeting Chimeras): Boc-protected diamine linkers are used to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase, inducing the degradation of the target protein. rsc.org

Surface Modification: Grafting molecules onto surfaces for immunoassays or other binding studies, where the diamine acts as a spacer to present the molecule away from the surface. researchgate.netnih.gov

| Probe Type | Role of this compound Linker | Example Application |

|---|---|---|

| Fluorescent Probes | Separates a fluorophore and a quencher; provides a point of attachment for a targeting ligand. | Real-time monitoring of enzyme activity. |

| Peptidomimetics | Acts as a scaffold to mimic peptide structures with enhanced stability. rsc.org | Studying receptor-ligand interactions. |

| PROTACs | Connects two different protein-binding moieties with optimal spacing. rsc.org | Targeted protein degradation in cancer research. |

| Surface-Immobilized Ligands | Covalently attaches ligands to a solid support for binding assays. researchgate.net | High-throughput screening and immunoassays. |

Advanced Analytical and Characterization Techniques for Boc Dadec*hcl Research

High-Resolution Spectroscopic Methodologies

Spectroscopic methods are indispensable for probing the molecular structure and properties of Boc-DADec*HCl at an atomic level.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum confirms the presence of all key structural motifs. The nine protons of the tert-butyl group on the Boc protector produce a characteristic singlet peak around 1.45 ppm. beilstein-journals.org The protons of the long methylene (B1212753) (-(CH₂)₇-) chain appear as a complex multiplet or a series of overlapping signals, typically between 1.2 and 1.6 ppm. The protons on carbons adjacent to the functional groups (the α-carbon and the carbon bearing the second amino group) are shifted downfield. The α-proton (α-CH) signal is typically observed around 4.0-4.3 ppm, often coupled to the adjacent methylene protons. The urethane (B1682113) N-H proton gives a signal that can vary in position (typically 5.0-7.0 ppm) depending on solvent and concentration, and it may appear as a broad singlet or a doublet if coupled to the α-proton. acs.org The three protons of the terminal ammonium (B1175870) group (-NH₃⁺) appear as a broad singlet at a downfield chemical shift, usually around 8.0-8.3 ppm, due to the deshielding effect of the positive charge.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most downfield signal, appearing around 175 ppm. mdpi.com The urethane carbonyl of the Boc group is found at approximately 155 ppm. mdpi.com The quaternary carbon and the methyl carbons of the Boc group resonate at roughly 80 ppm and 28 ppm, respectively. The α-carbon appears around 53-55 ppm, while the carbons of the long alkyl chain produce a series of signals in the 25-35 ppm range. mdpi.com

Rotational Isomers: Carbamates like the Boc group can exist as two slowly interconverting rotational isomers (rotamers), syn and anti, which can lead to the duplication of some NMR signals. acs.org This phenomenon is particularly noticeable in ¹³C NMR and can sometimes be observed in ¹H NMR, especially at low temperatures. acs.org The presence of these rotamers provides insight into the conformational dynamics of the molecule in solution.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data are based on analogous Boc-protected amino acids and presented as expected values.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | ~175 |

| Urethane Carbonyl (Boc C=O) | - | ~155 |

| Ammonium Protons (-NH₃⁺) | ~8.2 (broad s) | - |

| Urethane Proton (-NH-) | ~5.5 (d) | - |

| Quaternary Carbon (Boc C(CH₃)₃) | - | ~80 |

| α-Carbon (-CH(NHBoc)-) | ~4.1 (m) | ~54 |

| Methylene C-10 (-CH₂NH₃⁺) | ~3.0 (t) | ~40 |

| Methyl Carbons (Boc -C(CH₃)₃) | ~1.45 (s) | ~28 |

| Methylene Chain (-(CH₂)₇-) | 1.2 - 1.6 (m) | 25 - 35 |

Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to obtain structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a common soft ionization technique used for this type of molecule.

In positive-ion mode ESI-MS, the compound is typically observed as the protonated molecular ion [M+H]⁺. For this compound (C₁₅H₃₁ClN₂O₄, Mol. Wt.: 354.87), the free base (C₁₅H₃₀N₂O₄, Mol. Wt.: 318.41) would yield an [M+H]⁺ peak at an m/z (mass-to-charge ratio) of 319.2.

Tandem MS (MS/MS) experiments provide characteristic fragmentation patterns that confirm the structure. A hallmark of Boc-protected compounds is the facile loss of the Boc group or parts of it. doaj.org Common fragmentation pathways include:

Loss of tert-butyl cation (C₄H₉⁺), resulting in a fragment of [M+H - 57]⁺.

Loss of isobutylene (B52900) (C₄H₈), resulting in a fragment of [M+H - 56]⁺.

Loss of the entire Boc group (C₅H₉O₂), resulting in a fragment of [M+H - 101]⁺. researchgate.net

The observation of these neutral losses and fragment ions provides definitive evidence for the presence and location of the Boc protecting group. doaj.orgacdlabs.com

Table 2: Expected ESI-MS Fragmentation Data for Boc-DADec (Free Base)

| m/z Value | Assignment | Description |

| 319.2 | [M+H]⁺ | Protonated molecular ion |

| 263.2 | [M+H - 56]⁺ | Loss of isobutylene from the Boc group |

| 219.2 | [M+H - 100]⁺ | Loss of the entire Boc group (as C₅H₈O₂) |

| 158.1 | - | Further fragmentation, e.g., loss of Boc and COOH |

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in the molecule. thieme-connect.com

FTIR Spectroscopy: The FTIR spectrum of this compound shows characteristic absorption bands. A strong, broad band is typically observed in the 3400-2400 cm⁻¹ region, which corresponds to the O-H stretching of the carboxylic acid hydrogen-bonded dimer and the N-H stretching vibrations of the ammonium and urethane groups. nih.gov The most revealing region is the carbonyl stretching region. Two distinct C=O stretching bands are expected: one for the urethane carbonyl of the Boc group at approximately 1680-1700 cm⁻¹, and another for the carboxylic acid carbonyl at around 1720-1740 cm⁻¹. beilstein-journals.orgthieme-connect.com The N-H bending vibration of the urethane appears around 1520 cm⁻¹. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. While C=O stretches are visible, C-H and C-C bond vibrations within the long alkyl chain often give rise to strong signals, which can be useful for studying conformational order. thieme-connect.com

Table 3: Key Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Vibration Mode | Functional Group |

| ~3350 | N-H Stretch | Urethane (-NH-) |

| ~3000 (broad) | N-H Stretch | Ammonium (-NH₃⁺) |

| ~2930, ~2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1725 | C=O Stretch | Carboxylic Acid (-COOH) |

| ~1690 | C=O Stretch (Amide I) | Urethane (-NH-C=O) |

| ~1520 | N-H Bend (Amide II) | Urethane (-NH-C=O) |

| ~1365 | C-H Bend | tert-Butyl |

| ~1160 | C-O Stretch | Urethane (-O-C=O) |

Circular Dichroism (CD) spectroscopy is essential for confirming the absolute configuration (stereochemistry) of the chiral center (the α-carbon) and for studying the secondary structure or conformation of the molecule. rsc.org As an L-amino acid derivative, Boc-L-DADec*HCl is expected to exhibit a characteristic CD spectrum.

The technique measures the differential absorption of left and right circularly polarized light. researchgate.net For α-amino acids, the n→π* electronic transition of the carboxyl/carboxylate chromophore, typically occurring around 210-230 nm, gives rise to a Cotton effect. The sign of this Cotton effect is indicative of the stereochemistry at the α-carbon. researchgate.net For L-amino acids, this transition typically results in a positive Cotton effect. The presence and sign of this signal confirm that the material is the L-enantiomer and not a racemic mixture. rsc.org The analysis can be sensitive to pH and solvent, which influence the ionization state of the chromophores. beilstein-journals.org

Advanced Chromatographic and Separation Science Techniques

Chromatographic methods are critical for assessing the purity of this compound and for monitoring its synthesis.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical and chiral purity of this compound.

Reversed-Phase HPLC (RP-HPLC): For chemical purity analysis, RP-HPLC is commonly used. A C18 stationary phase is typical, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid, TFA) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected by a UV detector (typically at 210-220 nm). A high-purity sample should exhibit a single major peak.

Chiral HPLC: To determine the enantiomeric purity (e.g., the percentage of the desired L-enantiomer versus the undesired D-enantiomer), chiral HPLC is required. This involves using a chiral stationary phase (CSP). sigmaaldrich.com Polysaccharide-based CSPs are often effective for separating the enantiomers of N-protected amino acids. rsc.org The separation allows for the quantification of even small amounts of the undesired enantiomer, which is crucial for applications where stereochemical integrity is paramount.

Table 4: Example of a Reversed-Phase HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 20% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Expected Result | Purity ≥ 98% |

Supercritical Fluid Chromatography (SFC) for Chiral Separations (if applicable)

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. selvita.com This method is recognized for its efficiency, high flow rates, and reduced consumption of organic solvents, making it an environmentally friendly alternative to traditional high-performance liquid chromatography (HPLC). selvita.comchromatographyonline.com SFC is particularly advantageous for the separation of chiral compounds, which are molecules that exist as non-superimposable mirror images (enantiomers). selvita.comnih.gov The quantification and separation of enantiomers are critical in many fields, especially in pharmaceutical development, as different enantiomers of a chiral drug can exhibit distinct biological activities. selvita.com

The separation is typically achieved on a chiral stationary phase (CSP), where the differential interactions between the enantiomers and the CSP lead to their separation. nih.gov Factors such as the percentage of co-solvent (modifier) and column temperature can significantly influence retention and selectivity. nih.gov

However, the application of SFC for chiral separation is relevant only for chiral molecules. The compound Boc-DADecHCl, which is N1-t-Butyloxycarbonyl-1,10-diaminodecane hydrochloride, is an achiral molecule. It does not possess a stereocenter and therefore does not have enantiomers. Consequently, chiral separation techniques are not applicable to Boc-DADecHCl itself. While SFC is a valuable tool for achiral separations and purification, the specific application for chiral resolution is not relevant for this compound.

Microscopic and Imaging Techniques for Morphological and Nanoscale Characterization

Microscopic techniques are indispensable for visualizing the physical form, structure, and surface features of solid materials at the micro and nanoscale.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)

Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultrathin specimen. thermofisher.com The interaction of the electrons with the sample forms an image, providing high-resolution, two-dimensional projections of the internal structure. thermofisher.commpg.de For the analysis of Boc-DADecHCl, TEM could be employed to investigate the primary particle size, shape, and the presence of any internal crystalline or amorphous domains within the material. To prepare a sample for TEM analysis, the Boc-DADecHCl powder would typically be dispersed in a suitable solvent and deposited onto a TEM grid.

Scanning Electron Microscopy (SEM) , in contrast, scans a focused beam of electrons over a sample's surface to produce an image. researchgate.net The signals detected are primarily secondary electrons and backscattered electrons, which provide information about the sample's surface topography and composition. researchgate.netnih.gov SEM analysis of this compound powder would reveal details about the morphology of the particles or agglomerates, their size distribution, and surface texture. This technique does not require the sample to be as thin as for TEM and provides a three-dimensional-like view of the surface.

Detailed research findings from these techniques would provide a comprehensive morphological profile of a given batch of this compound.

| Parameter | Technique | Expected Information for this compound |

| Particle Shape | SEM, TEM | Elucidation of the general form (e.g., crystalline, irregular, spherical) of the primary particles. |

| Particle Size | SEM, TEM | Measurement of the dimensions of individual particles. |

| Size Distribution | SEM | Statistical analysis of the range and prevalence of particle sizes within the sample. |

| Surface Texture | SEM | High-magnification imaging of surface features such as smoothness, porosity, or crystalline facets. |

| Agglomeration State | SEM | Observation of how primary particles cluster together to form larger secondary structures. |

| Internal Structure | TEM | Identification of internal features like crystal lattice defects or amorphous regions. |

This table presents hypothetical data that would be generated from the analysis of Boc-DADecHCl using SEM and TEM.*

Atomic Force Microscopy (AFM) for Surface Topography and Interactions

Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that provides ultra-high-resolution, three-dimensional images of a sample's surface. nih.govazolifesciences.com An AFM operates by scanning a sharp mechanical probe, or tip, attached to a cantilever across the sample surface. azolifesciences.commpie.de The deflection of the cantilever due to forces between the tip and the surface is measured by a laser and photodetector system, which is then used to generate a topographical map. mpie.de

For this compound, AFM would be an invaluable tool for characterizing the nanoscale surface topography of the material, whether as a powder pressed into a pellet or as a thin film. It can provide quantitative data on surface roughness, grain size, and the presence of any surface defects or domains with different physical properties. nih.gov Unlike electron microscopy, AFM can be operated in various environments, including ambient air or liquid, and typically requires minimal sample preparation. nih.gov

| Parameter | Technique | Expected Information for this compound |

| 3D Surface Topography | AFM | High-resolution, three-dimensional visualization of the sample surface. |

| Surface Roughness | AFM | Quantitative measurement of the average height variations on the surface (e.g., Ra, Rq). |

| Nanoscale Features | AFM | Identification and measurement of fine details such as step heights, pits, and grain boundaries. |

| Phase Imaging | AFM | Mapping of variations in material properties like adhesion and viscoelasticity across the surface. |

This table outlines the type of data that could be obtained from an AFM analysis of a Boc-DADecHCl surface.*

Calorimetric and Thermodynamic Methods for Interaction Analysis

Calorimetric techniques measure heat changes associated with physical transitions or chemical reactions, providing fundamental thermodynamic data.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique used to study the thermodynamics of binding interactions in solution. upm.esnih.gov It directly measures the heat released or absorbed during the binding event between two or more molecules. In a typical experiment, a solution of one component (the ligand) is titrated into a solution of the other component (the macromolecule) in the sample cell, and the resulting heat change per injection is measured. tainstruments.com

While Boc-DADecHCl is a relatively small molecule, ITC could be used to study its interaction with other molecules. For instance, in the context of supramolecular chemistry or materials science, one could study the binding of Boc-DADecHCl to host molecules like cyclodextrins or crown ethers. Such studies would provide a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n). upm.es

| Thermodynamic Parameter | Technique | Significance for Boc-DADecHCl Interactions |

| Binding Affinity (Ka) | ITC | Quantifies the strength of the interaction between Boc-DADecHCl and a binding partner. |

| Enthalpy Change (ΔH) | ITC | Indicates the heat released or absorbed upon binding, providing insight into the nature of the interacting forces (e.g., hydrogen bonding, van der Waals). |

| Entropy Change (ΔS) | ITC | Reflects the change in disorder of the system upon binding, often related to hydrophobic interactions and conformational changes. |

| Stoichiometry (n) | ITC | Determines the molar ratio of the interacting components in the resulting complex. |

This table presents the thermodynamic parameters that would be determined from an ITC study of Boc-DADecHCl interacting with a binding partner.*

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org It is widely used to characterize the thermal properties of materials, such as melting point, glass transition temperature, and heat of fusion. wikipedia.orgfilab.fr

For a crystalline solid like this compound, DSC is an essential tool for determining its melting temperature (Tm) and enthalpy of fusion (ΔHfus). A sharp, single endothermic peak on the DSC thermogram is indicative of a pure, crystalline substance. The temperature at the peak maximum is taken as the melting point, and the area under the peak corresponds to the heat required to melt the sample. researchgate.net The presence of impurities typically results in a broadening of the melting peak and a depression of the melting point. DSC can also be used to study thermal stability and decomposition.

| Thermal Property | Technique | Expected Information for this compound |

| Melting Point (Tm) | DSC | The temperature at which the compound transitions from a solid to a liquid state. A sharp peak indicates high purity. |

| Enthalpy of Fusion (ΔHfus) | DSC | The amount of energy required to melt the sample, providing information on the degree of crystallinity. |

| Glass Transition (Tg) | DSC | The temperature at which an amorphous solid transitions from a rigid to a more rubbery state (applicable if an amorphous form exists). |

| Thermal Decomposition | DSC | Onset temperature and enthalpy changes associated with the degradation of the compound at higher temperatures. |

This table summarizes the key thermal properties of Boc-DADecHCl that can be determined using DSC.*

Table of Mentioned Compounds

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | N1-t-Butyloxycarbonyl-1,10-diaminodecane hydrochloride |

| HPLC | High-Performance Liquid Chromatography |

| SFC | Supercritical Fluid Chromatography |

| TEM | Transmission Electron Microscopy |

| SEM | Scanning Electron Microscopy |

| AFM | Atomic Force Microscopy |

| ITC | Isothermal Titration Calorimetry |

| DSC | Differential Scanning Calorimetry |

| Carbon Dioxide | CO₂ |

| Boc-proline | N-tert-Butoxycarbonyl-proline |

Rheological and Mechanical Characterization of this compound-Derived Materials

The functional characteristics of materials engineered from the chemical compound N¹-t-Butyloxycarbonyl-1,10-diaminodecane hydrochloride (this compound) are critically dependent on their bulk physical properties. Following the synthesis of polymers—such as polyamides or polyurethanes—or hydrogel networks using the deprotected 1,10-diaminodecane (B146516) backbone, a thorough evaluation of their rheological and mechanical behavior is essential. This characterization provides fundamental insights into the material's structural integrity, viscoelastic nature, and potential performance under various conditions, thereby guiding its suitability for specific advanced applications.

Rheological studies are paramount for materials intended for use in fluid or semi-solid states, such as injectable hydrogels or polymer melts for processing. These studies investigate the flow and deformation of matter under applied stress. For solid-state applications, mechanical characterization is crucial to determine a material's strength, stiffness, and durability.

Rheological Characterization

The rheological properties of materials derived from this compound, particularly in the form of hydrogels, dictate their processability and functional behavior. Rheometers are employed to measure key parameters like viscosity and viscoelastic moduli.

Viscoelastic Properties: Hydrogels and polymeric materials are typically viscoelastic, meaning they exhibit both liquid-like (viscous) and solid-like (elastic) characteristics. tainstruments.com In dynamic oscillatory rheology, a sinusoidal strain or stress is applied to the sample to determine the storage modulus (G') and the loss modulus (G'').

Storage Modulus (G'): Represents the elastic component and quantifies the energy stored in the material during deformation. A higher G' indicates a more solid-like, structured material.

Loss Modulus (G''): Represents the viscous component and measures the energy dissipated as heat. A higher G'' is characteristic of a more fluid-like material.

Tan Delta (tan δ): The ratio of G''/G', known as the loss tangent, provides a measure of the material's damping ability. A tan δ value < 1 indicates predominantly elastic behavior, while a value > 1 signifies predominantly viscous behavior. tainstruments.com

The gelation process of a hydrogel, potentially using 1,10-diaminodecane as a crosslinker, can be monitored by tracking G' and G'' over time. The gel point is typically identified as the crossover point where G' becomes larger than G'', signifying the formation of a structured network. nih.gov